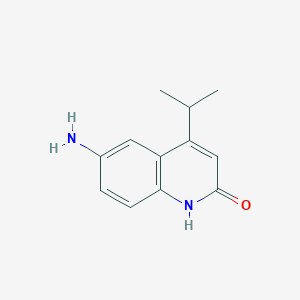
6-Amino-4-isopropylquinolin-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-isopropylquinolin-2-OL is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6-Amino-4-isopropylquinolin-2-OL, can be achieved through various methods. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Miller Reaction: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs greener and more sustainable chemical processes. These include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, reducing reaction time and energy consumption.
Solvent-Free Reactions: These reactions are conducted without solvents, minimizing environmental impact.
Catalyst Recycling: Using recyclable catalysts to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-isopropylquinolin-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of quinoline N-oxides back to quinolines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions at the quinoline ring, such as halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid, recyclable catalysts for green synthesis.
Major Products Formed
Quinoline N-oxides: Formed through oxidation reactions.
Substituted Quinolines: Formed through electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-isopropylquinolin-2-OL has numerous applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Industrial Chemistry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-4-isopropylquinolin-2-OL involves its interaction with molecular targets and pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in microbial and cancer cell proliferation.
Pathway Modulation: Modulates signaling pathways related to inflammation and cell growth.
Vergleich Mit ähnlichen Verbindungen
6-Amino-4-isopropylquinolin-2-OL can be compared with other quinoline derivatives:
Quinoline: The parent compound with basic antimicrobial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Similar Compounds
8-Nitroquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of dyes and pigments.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
6-amino-4-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-7(2)9-6-12(15)14-11-4-3-8(13)5-10(9)11/h3-7H,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
BKVBVOJWNXXDEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=O)NC2=C1C=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
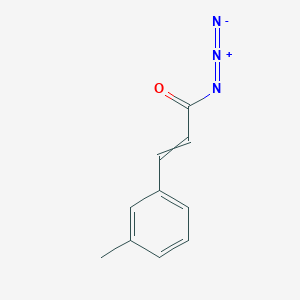
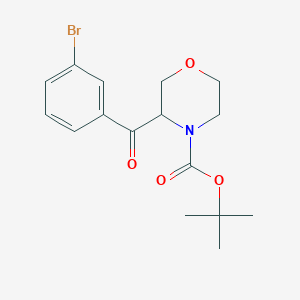
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
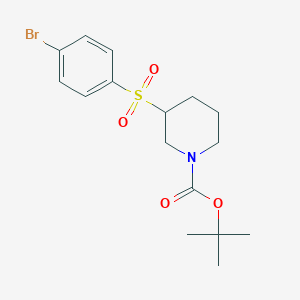
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
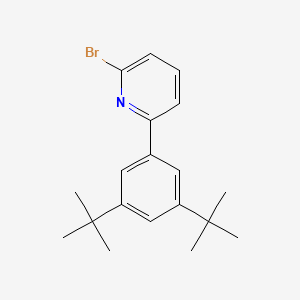


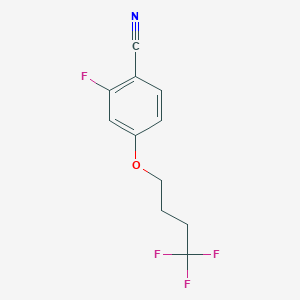
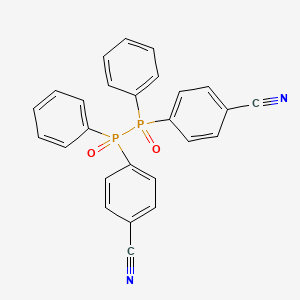
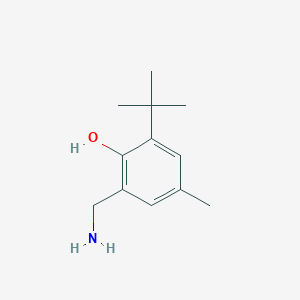
![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)

